1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one
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Overview
Description
1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a quinazoline moiety and a piperidine ring, which are connected through a sulfanyl ethanone linker. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Scientific Research Applications
1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using 4-methylpiperidine and an appropriate leaving group on the quinazoline core.
Formation of the Sulfanyl Ethanone Linker:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone linker can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, inhibiting their activity and thereby affecting cellular signaling pathways. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The sulfanyl ethanone linker may play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Comparison with Similar Compounds
1-(4-methylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylmethanone: This compound lacks the sulfanyl group, which may result in different pharmacological properties and metabolic stability.
1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylsulfonylethanone: The presence of a sulfonyl group instead of a sulfanyl group can significantly alter the compound’s reactivity and biological activity.
1-(4-Methylpiperidin-1-yl)-2-quinazolin-4-ylthioethanol: This compound has a hydroxyl group instead of a carbonyl group, which can affect its chemical reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-6-8-19(9-7-12)15(20)10-21-16-13-4-2-3-5-14(13)17-11-18-16/h2-5,11-12H,6-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORQNWAUYCJNRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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